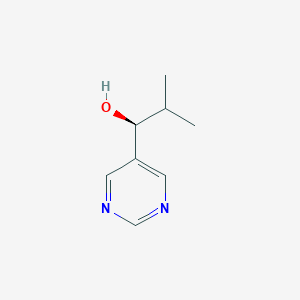
3,4-diamino-5,6-dimethyl-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diamino-5,6-dimethylpyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family. Compounds in this family are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Pyridine Ring: Starting from a suitable precursor such as 2,3-diaminopyridine, the pyridine ring can be constructed through cyclization reactions.
Methylation: Introduction of methyl groups at the 5 and 6 positions can be achieved using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening, and continuous flow reactors.
化学反应分析
Types of Reactions
3,4-Diamino-5,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or other substituents.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in the design of inhibitors or activators of specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
3,4-Diaminopyridine: Lacks the methyl groups at the 5 and 6 positions.
5,6-Dimethylpyridin-2(1H)-one: Lacks the amino groups at the 3 and 4 positions.
2,3-Diaminopyridine: Amino groups are at different positions on the pyridine ring.
Uniqueness
3,4-Diamino-5,6-dimethylpyridin-2(1H)-one is unique due to the presence of both amino and methyl groups at specific positions on the pyridine ring, which can influence its chemical reactivity and biological activity.
属性
CAS 编号 |
164930-92-1 |
|---|---|
分子式 |
C7H11N3O |
分子量 |
153.18 g/mol |
IUPAC 名称 |
3,4-diamino-5,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H11N3O/c1-3-4(2)10-7(11)6(9)5(3)8/h9H2,1-2H3,(H3,8,10,11) |
InChI 键 |
RDVRFDQZQCDIMS-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)C(=C1N)N)C |
规范 SMILES |
CC1=C(NC(=O)C(=C1N)N)C |
同义词 |
2(1H)-Pyridinone, 3,4-diamino-5,6-dimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)





![Furo[3,2-b]pyridine-5-carboxaldehyde (9CI)](/img/structure/B63831.png)


